molecular formula C14H27NO4 B1266674 N-(2-Carboxyethyl)-N-octyl-beta-alanine CAS No. 52663-87-3

N-(2-Carboxyethyl)-N-octyl-beta-alanine

Cat. No. B1266674
CAS RN: 52663-87-3
M. Wt: 273.37 g/mol
InChI Key: YZMCEFRJPWTZMX-UHFFFAOYSA-N
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Description

“N-(2-Carboxyethyl)-N-octyl-beta-alanine” is a complex organic compound. While there isn’t specific information available for this exact compound, we can infer some details based on similar compounds. For instance, N-(2-Carboxyethyl)iminodiacetic acid, also known as β-ADA (β-alanine diacetate), is an organic compound with the formula HO2CCH2CH2N(CH2CO2H)2 . It is a white solid and is classified as an aminocarboxylic acid, formally a derivative of glycine .


Synthesis Analysis

The synthesis of similar compounds like N,O-(2-carboxyethyl)chitosan (N,O-2-CEC) involves the reaction between chitosan and 3-halopropionic acid (such as 3-chloropropionic acid, 3-bromopropanoic acid, and 3-iodopropionic acid) in the presence of sodium hydroxide or sodium hydrocarbonate . Another study shows that the presence of vanillin can be used for the synthesis of hydrogels .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a Cu-catalyzed azide−alkyne−thiol reaction forming thiotriazoles has been reported as a major byproduct under widely used bio-orthogonal protein labeling “click” conditions . Another study discusses the suppression of carboxylate nucleophilicity with inorganic salts enabling selective electrocarboxylation without sacrificial anodes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, N,O-(2-carboxyethyl)chitosan (N,O-2-CEC) shows good solubility . Another study found that native CNCs lost their hydrophilicity after modification with epoxy, and MCNCs showed good hydrophobic behavior (CA = 105 ± 2°) .

Scientific Research Applications

  • Synthesis of Derivatives : Research has been conducted on the synthesis of various biologically active derivatives of N-(4-chloro/iodophenyl)-N-carboxyethyl-β-alanine. These derivatives have been characterized by methods like 1H-NMR, 13C-NMR, IR, mass spectroscopy, and elemental analysis, indicating a potential for biological applications (Anusevičius et al., 2013).

  • Affinity Chromatography and Protein Immobilization : The use of N-hydroxysuccinimide esters, including beta-alanine derivatives, in affinity chromatography and protein immobilization, has shown some limitations due to undesirable side reactions. These reactions can interfere with the application of such columns for further affinity-based purification (Wilchek & Miron, 1987).

  • Enzyme Synthesis and Modification : Studies have been conducted on enzymes like N5-(carboxyethyl)ornithine synthase, which are involved in the synthesis of novel Nω-carboxypropyl amino acids. Such enzymes, derived from organisms like Lactococcus lactis, play a role in the synthesis of related compounds (Donkersloot & Thompson, 1995).

  • Osmoprotective Compounds in Plants : Research has explored the synthesis of beta-alanine betaine in the Plumbaginaceae family, an osmoprotective compound that could have implications for plant tolerance to stress conditions like salinity and hypoxia (Rathinasabapathi et al., 2001).

  • Photolabile Protecting Groups : Studies have been conducted on the development of new photolabile protecting groups for carboxylic acids, including beta-alanine derivatives, that can release bioactive compounds upon photolysis with visible light. This research has implications for transient kinetic investigations of cellular processes (Banerjee et al., 2003).

Safety And Hazards

The safety data sheet for N-(2-Carboxyethyl)iminodiacetic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for similar compounds have been discussed in various studies. For instance, the influence of the amino alcohol structure on the coordination sphere of the metal center in Nickel (II) and copper (II) complexes based on N-(2-carboxyethyl)alkanolamines has been studied . Another study discusses the recent advancements, molecular effects, and future directions in the omics era for superparamagnetic iron oxide nanoparticles for magnetic hyperthermia .

properties

IUPAC Name

3-[2-carboxyethyl(octyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-2-3-4-5-6-7-10-15(11-8-13(16)17)12-9-14(18)19/h2-12H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMCEFRJPWTZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200637
Record name N-(2-Carboxyethyl)-N-octyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Carboxyethyl)-N-octyl-beta-alanine

CAS RN

52663-87-3
Record name N-(2-Carboxyethyl)-N-octyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Carboxyethyl)-N-octyl-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carboxyethyl)-N-octyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-carboxyethyl)-N-octyl-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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